6-Feruloylcatalpol
Overview
Description
6-Feruloylcatalpol is a naturally occurring iridoid glycoside compound. It is primarily found in the roots of the plant Picrorhiza kurrooa and has been identified in other plant species as well. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Feruloylcatalpol typically involves extraction from natural sources, such as the roots of Picrorhiza kurrooa. The extraction process includes the following steps:
Extraction: The plant material is dried and ground into a fine powder. It is then subjected to solvent extraction using solvents like methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid impurities and then concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological approaches, including plant cell culture and genetic engineering, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Feruloylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may possess different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactivity of iridoid glycosides.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: 6-Feruloylcatalpol has shown potential in neuroprotection, anti-cancer, and anti-inflammatory therapies. It may help in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: The compound’s antioxidant properties make it useful in the food and cosmetic industries as a natural preservative and anti-aging agent
Mechanism of Action
The mechanism of action of 6-Feruloylcatalpol involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Neuroprotection: It protects neuronal cells from oxidative damage and apoptosis by modulating signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway
Comparison with Similar Compounds
Similar Compounds
Veronicoside: Another iridoid glycoside with similar antioxidant and anti-inflammatory properties.
Minecoside: Known for its neuroprotective and anti-inflammatory effects.
Picein: A phenolic glycoside with antioxidant activity.
Androsin: Exhibits anti-inflammatory and antioxidant properties.
Uniqueness of 6-Feruloylcatalpol
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective effects. Its ability to modulate multiple signaling pathways and molecular targets makes it a promising candidate for therapeutic applications in various diseases .
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-GGKKSNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346770 | |
Record name | 6-O-trans-Feruloylcatalpol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770721-33-0 | |
Record name | 6-O-trans-Feruloylcatalpol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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